molecular formula C8H12O2 B2624614 1,9-Dioxadispiro[2.1.35.23]decane CAS No. 2248396-33-8

1,9-Dioxadispiro[2.1.35.23]decane

Cat. No.: B2624614
CAS No.: 2248396-33-8
M. Wt: 140.182
InChI Key: MFLDYZOGFQGNPY-UHFFFAOYSA-N
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Description

1,9-Dioxadispiro[213523]decane is a unique organic compound characterized by its spirocyclic structure, which includes two oxygen atoms within its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dioxadispiro[2.1.35.23]decane typically involves the formation of spirocyclic intermediates. One common method includes the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield .

Industrial Production Methods

While specific industrial production methods for 1,9-Dioxadispiro[2135This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxadispiro[2.1.35.23]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the spirocyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

1,9-Dioxadispiro[2.1.35.23]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,9-Dioxadispiro[2.1.35.23]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dioxadispiro[2.1.35.23]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,9-dioxadispiro[2.1.35.23]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-7(3-1)4-8(5-9-7)6-10-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLDYZOGFQGNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(CO2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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